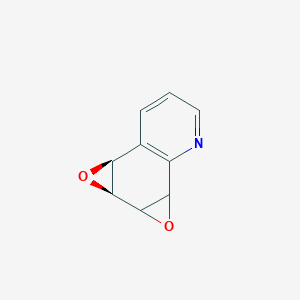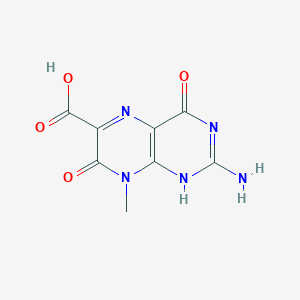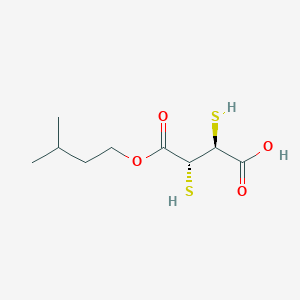
Monoisoamyl-2,3-dimercaptosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoisoamyl-2,3-dimercaptosuccinate (MiADMS) is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals. It is a derivative of dimercaptosuccinic acid (DMSA) and is known to have a higher affinity for metals such as lead and mercury. The purpose of
Mechanism of Action
Monoisoamyl-2,3-dimercaptosuccinate works by binding to heavy metals in the body, forming a complex that is excreted in the urine. The chelation process reduces the amount of free metal ions in the body, which can be toxic. Monoisoamyl-2,3-dimercaptosuccinate has been shown to have a higher affinity for lead and mercury than DMSA, making it a more effective chelating agent for these metals.
Biochemical and Physiological Effects
Monoisoamyl-2,3-dimercaptosuccinate has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to increase the excretion of lead and mercury in the urine, indicating that it is effective in chelating these metals. Monoisoamyl-2,3-dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation in animal models exposed to heavy metals.
Advantages and Limitations for Lab Experiments
One advantage of Monoisoamyl-2,3-dimercaptosuccinate is its ability to chelate heavy metals with a higher affinity than DMSA. This makes it a more effective chelating agent for certain metals, such as lead and mercury. Monoisoamyl-2,3-dimercaptosuccinate is also relatively easy to synthesize and is well-tolerated in animal models.
One limitation of Monoisoamyl-2,3-dimercaptosuccinate is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Monoisoamyl-2,3-dimercaptosuccinate also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
Future Directions
There are several future directions for research involving Monoisoamyl-2,3-dimercaptosuccinate. One area of interest is the use of Monoisoamyl-2,3-dimercaptosuccinate in combination with other chelating agents to improve metal excretion and reduce toxicity. Another area of interest is the development of new formulations of Monoisoamyl-2,3-dimercaptosuccinate that improve solubility and extend its half-life. Finally, there is a need for more research on the long-term effects of Monoisoamyl-2,3-dimercaptosuccinate on the body, particularly with regard to its effects on organ function and overall health.
Synthesis Methods
Monoisoamyl-2,3-dimercaptosuccinate is synthesized by reacting DMSA with isoamyl alcohol and hydrogen sulfide gas. The reaction takes place in the presence of a catalyst and results in the formation of Monoisoamyl-2,3-dimercaptosuccinate as a yellow powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Monoisoamyl-2,3-dimercaptosuccinate has been used extensively in scientific research for its ability to chelate heavy metals. It has been used to treat lead and mercury poisoning in animal models and has been shown to be effective in reducing metal toxicity. Monoisoamyl-2,3-dimercaptosuccinate has also been used in studies investigating the effects of heavy metal exposure on the brain, liver, and kidneys.
properties
CAS RN |
142609-62-9 |
|---|---|
Product Name |
Monoisoamyl-2,3-dimercaptosuccinate |
Molecular Formula |
C16H26N6O3 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(2S,3R)-4-(3-methylbutoxy)-4-oxo-2,3-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C9H16O4S2/c1-5(2)3-4-13-9(12)7(15)6(14)8(10)11/h5-7,14-15H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
RIBYSYWXWXMDSW-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)CCOC(=O)[C@H]([C@H](C(=O)O)S)S |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
Canonical SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
synonyms |
Mi-ADMS MiADMSA monoisoamyl 2,3-dimercaptosuccinic acid monoisoamyl meso-2,3-dimercaptosuccinate monoisoamyl-2,3-dimercaptosuccinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





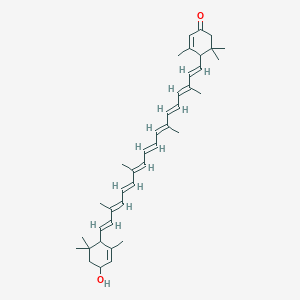
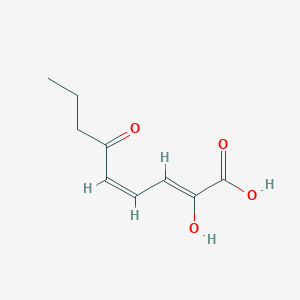
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)
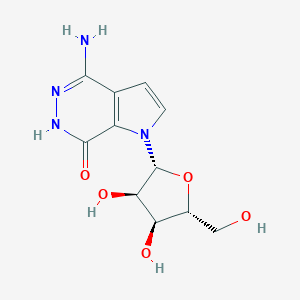
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)




